molecular formula C18H21NO6S B2450787 Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 425608-33-9

Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2450787
CAS No.: 425608-33-9
M. Wt: 379.43
InChI Key: HUOUVAHYWHHMQZ-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate is an organic compound with a complex structure, featuring multiple functional groups

Properties

IUPAC Name

methyl 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-13-5-8-15(9-6-13)26(21,22)19(12-18(20)25-4)16-10-7-14(23-2)11-17(16)24-3/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOUVAHYWHHMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several notable applications:

Chemistry

  • Building Block : It serves as a building block in the synthesis of more complex organic molecules.

Biology

  • Biological Activity : The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine

  • Therapeutic Potential : Investigated for anti-inflammatory and anticancer properties. It may act as an inhibitor of cyclooxygenase (COX) enzymes, exhibiting anti-inflammatory effects.

Industry

  • Material Development : Utilized in developing new materials and chemical processes.

In Vitro Studies

In vitro evaluations have shown that compounds similar to this compound exhibit promising results in inhibiting bacterial growth and reducing inflammation markers in cell lines. For instance, specific substitutions on the phenyl ring enhanced anti-inflammatory effects compared to their unsubstituted counterparts.

Animal Models

Animal studies involving related sulfonamide derivatives indicated potential efficacy in reducing inflammation and bacterial load in infected tissues. These findings support further investigation into the pharmacokinetics and pharmacodynamics of this compound.

Mechanism of Action

The mechanism of action of Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a sulfonyl glycine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C18H22N2O5S
  • Molecular Weight : 378.44 g/mol

The compound features a sulfonyl group attached to a glycine moiety, with two methoxy groups on the phenyl ring and a methyl group on the sulfonyl phenyl ring. This unique structure may influence its biological activity and reactivity compared to similar compounds .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, which can affect metabolic pathways.
  • Receptor Modulation : It potentially interacts with receptor proteins, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related sulfonamide derivatives. For instance, compounds with similar structural motifs have shown significant activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported to be effective at low micromolar concentrations, indicating potential for therapeutic applications in treating resistant infections .

Anti-inflammatory Potential

The anti-inflammatory effects of sulfonamide derivatives have also been explored. Research indicates that certain derivatives can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. Compounds that increase or decrease NF-κB activity may have therapeutic implications for inflammatory diseases .

Case Studies

  • In Vitro Studies : In vitro evaluations of similar compounds showed promising results in inhibiting bacterial growth and reducing inflammation markers in cell lines. For example, compounds with specific substitutions on the phenyl ring demonstrated enhanced anti-inflammatory effects compared to their unsubstituted counterparts .
  • Animal Models : Animal studies involving related sulfonamide derivatives have indicated potential efficacy in reducing inflammation and bacterial load in infected tissues. These findings support the need for further investigation into the pharmacokinetics and pharmacodynamics of this compound .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2,4-dimethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycineStructureModerate antimicrobial activity
N-(2,4-dimethoxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycineStructureHigh anti-inflammatory potential
This compoundStructurePromising antimicrobial and anti-inflammatory activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, and how can purity be optimized?

  • Methodology :

  • Step 1 : Utilize a two-step synthesis involving (i) sulfonylation of the glycinate precursor with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) and (ii) coupling with 2,4-dimethoxyphenylamine via nucleophilic substitution .
  • Step 2 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to remove unreacted sulfonyl chloride or amine byproducts .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to glycinate) to minimize side products .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonyl group deshielding adjacent protons) .
  • IR : Detect characteristic peaks for sulfonamide (1330–1350 cm⁻¹, asymmetric S=O stretch) and ester carbonyl (1720–1740 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry (e.g., C–S–O bond angles ~104–106°, as seen in analogous sulfonamides ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

  • Troubleshooting Strategies :

  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) to assess conformational exchange causing peak splitting .
  • Solvent Polarity : Test in deuterated DMSO vs. CDCl₃; hydrogen bonding with sulfonamide may alter splitting patterns .
  • X-ray Validation : Compare experimental NMR data with computationally predicted shifts (DFT calculations) or crystallographic data from analogs (e.g., bond angles in : C9–C11–C12 = 121.2°) .

Q. What strategies are employed to enhance the yield of glycinate derivatives under specific reaction conditions?

  • Advanced Optimization :

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve sulfonylation efficiency in biphasic systems .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine group during coupling .
  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce hydrolysis of the ester group .
  • Byproduct Analysis : LC-MS to identify and quantify side products (e.g., dimerization or over-sulfonylation) .

Q. How do steric and electronic effects of the 2,4-dimethoxyphenyl group influence reactivity in further functionalization?

  • Mechanistic Insights :

  • Steric Hindrance : The 2,4-dimethoxy substituents may slow electrophilic aromatic substitution due to ortho/para crowding, as seen in similar aryl glycinates .
  • Electronic Effects : Methoxy groups activate the ring for nucleophilic attacks but deactivate it toward electrophiles. Computational modeling (e.g., Hammett σ constants) can predict regioselectivity .
  • Experimental Validation : Compare reaction rates with analogs lacking methoxy groups (e.g., : 2-(4-methoxyphenyl)-N-(4-methylbenzoyl)glycine) .

Key Considerations

  • Avoid Commercial Sources : Reliable synthesis protocols (e.g., ) are preferred over vendor-dependent methods.
  • Advanced Characterization : Combine experimental data (NMR, X-ray) with computational tools to resolve structural ambiguities.
  • Contradictory Data : Always cross-validate using multiple techniques (e.g., crystallography for conformation vs. NMR for dynamic effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.